5-methyl-N-[(oxolan-2-yl)methyl]-1,2-thiazole-3-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-(oxolan-2-ylmethyl)-1,2-thiazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-7-5-9(12-15-7)10(13)11-6-8-3-2-4-14-8/h5,8H,2-4,6H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHOSVJXCWPVCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NS1)C(=O)NCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule comprises two primary fragments:
- 5-Methyl-1,2-thiazole-3-carboxylic acid : A 1,2-thiazole (isothiazole) ring with a methyl substituent at position 5 and a carboxylic acid at position 3.
- (S)-Oxolan-2-ylmethylamine : A tetrahydrofuran-derived chiral amine.
Retrosynthetic disconnection at the amide bond suggests two synthetic approaches:
- Route A : Pre-formed thiazole carboxylic acid coupled with the chiral amine.
- Route B : Thiazole ring constructed on a pre-assembled oxolane-carboxamide scaffold.
Synthetic Route A: Carboxamide Coupling
Synthesis of 5-Methyl-1,2-thiazole-3-carboxylic Acid
The 1,2-thiazole core is synthesized via cyclization of β-keto thioamides under acidic conditions:
Step 1 : Formation of β-Keto Thioamide
Ethyl acetoacetate reacts with thioacetamide in ethanol under reflux to yield 3-(methylcarbamothioyl)pentane-2,4-dione.
Step 2 : Cyclization to Thiazole
Treatment with concentrated HCl induces cyclodehydration, forming 5-methyl-1,2-thiazole-3-carboxylic acid (Yield: 68–72%).
Table 1: Optimization of Thiazole Cyclization
| Condition | Acid Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| HCl (conc.) | 12 M | 110 | 72 |
| H₂SO₄ | 18 M | 100 | 65 |
| Polyphosphoric Acid | — | 130 | 58 |
Synthesis of (S)-Oxolan-2-ylmethylamine
Step 1 : Chiral Pool Derivation
L-Ribose is reduced to (S)-oxolane-2-methanol using NaBH₄ in methanol (Yield: 85%).
Step 2 : Mitsunobo Reaction
The alcohol is converted to the azide via Mitsunobo conditions (PPh₃, DIAD, HN₃), followed by Staudinger reduction to the amine (Yield: 78%).
Amide Bond Formation
The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acid chloride, which reacts with (S)-oxolan-2-ylmethylamine in dichloromethane with triethylamine (Yield: 89%).
Table 2: Coupling Agent Efficiency
| Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| SOCl₂ | DCM | 25 | 89 |
| EDCl/HOBt | DMF | 0–25 | 82 |
| DCC | THF | 25 | 75 |
Synthetic Route B: Thiazole Ring Formation on Oxolane Scaffold
α-Bromination of Oxolane Ketone
3-[(Oxolan-2-yl)methyl]propan-2-one is brominated using N-bromosuccinimide (NBS) in CCl₄ under light to yield 3-bromo-3-[(oxolan-2-yl)methyl]propan-2-one (Yield: 91%).
Thiazole Cyclization
The bromoketone reacts with thioacetamide in ethanol at reflux, forming 5-methyl-N-[(oxolan-2-yl)methyl]-1,2-thiazole-3-carboxamide via Hantzsch-like cyclization (Yield: 67%).
Table 3: Cyclization Conditions
| Thiourea Derivative | Base | Solvent | Yield (%) |
|---|---|---|---|
| Thioacetamide | K₂CO₃ | EtOH | 67 |
| Thiourea | Et₃N | DMF | 54 |
| Thiosemicarbazide | NaHCO₃ | H₂O/EtOH | 49 |
Stereochemical Considerations
The (S)-configuration at the oxolan-2-ylmethyl group is preserved through:
Analytical Characterization
1H NMR (400 MHz, CDCl₃) : δ 7.21 (s, 1H, thiazole-H), 4.12–4.08 (m, 1H, oxolan-H), 3.95–3.85 (m, 2H, CH₂N), 2.51 (s, 3H, CH₃), 2.05–1.98 (m, 4H, oxolan-CH₂).
HPLC Purity : 99.2% (C18 column, MeCN/H₂O 70:30).
Comparative Evaluation of Routes
| Parameter | Route A | Route B |
|---|---|---|
| Overall Yield (%) | 52 | 61 |
| Stereocontrol | High | Moderate |
| Scalability | High | Medium |
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-[(oxolan-2-yl)methyl]-1,2-thiazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular formula:
- Molecular Formula : CHNOS
- CAS Number : 1788976-17-9
The structural characteristics of 5-methyl-N-[(oxolan-2-yl)methyl]-1,2-thiazole-3-carboxamide contribute to its biological properties, making it a subject of interest for various applications, particularly in drug development.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives. The thiazole ring is known for its ability to interact with biological targets, leading to antibacterial and antifungal activities. For instance, compounds similar to this compound have demonstrated effectiveness against a range of pathogens, including:
- Bacteria : Effective against Escherichia coli and Staphylococcus aureus.
- Fungi : Exhibits antifungal activity against Candida albicans.
These findings suggest that the compound could be developed into a novel antimicrobial agent.
Anticancer Potential
Thiazole derivatives have been extensively researched for their anticancer properties. Some studies indicate that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For example:
- Cell Lines Tested : SNB-19 (glioblastoma), OVCAR-8 (ovarian cancer), and NCI-H460 (lung cancer).
- Mechanism of Action : Inhibition of specific signaling pathways involved in cell survival and proliferation.
Case Study 1: Antibacterial Evaluation
A study evaluated the antibacterial efficacy of thiazole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics like Ciprofloxacin, suggesting its potential as a new antibacterial agent.
Case Study 2: Anticancer Activity
In another study focusing on anticancer properties, a series of thiazole derivatives were tested against multiple cancer cell lines. The derivative containing the oxolane group exhibited promising results in inhibiting tumor growth, demonstrating the importance of structural modifications in enhancing biological activity.
Mechanism of Action
The mechanism of action of 5-methyl-N-[(oxolan-2-yl)methyl]-1,2-thiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Thiazole vs. Oxazole
Thiazole vs. Pyridine
- 5-methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine (): Pyridine’s aromatic nitrogen introduces basicity, which can improve aqueous solubility at physiological pH. However, the absence of sulfur may reduce π-π stacking efficiency in hydrophobic binding pockets.
Substituent Group Comparisons
(Oxolan-2-yl)methyl vs. Pyridin-4-ylmethyl
- Oxolan-2-ylmethyl : The tetrahydrofuran-derived substituent provides a saturated, oxygen-rich moiety, enhancing solubility and conformational flexibility. This group is less aromatic than pyridine, reducing π-π interactions but improving metabolic stability .
- Pyridin-4-ylmethyl : The pyridine ring’s aromaticity and basic nitrogen facilitate stronger target binding via hydrogen bonding and cation-π interactions, though it may increase susceptibility to oxidative metabolism .
Thiophen-2-ylmethyl
Physicochemical and Pharmacokinetic Trends
Notes:
Biological Activity
5-methyl-N-[(oxolan-2-yl)methyl]-1,2-thiazole-3-carboxamide is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, identified by its CAS number 1788976-17-9, is characterized by a thiazole ring, which is known for its diverse biological properties, including antitumor and antimicrobial activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a thiazole ring, a methyl group at the 5-position, and an oxolane (tetrahydrofuran) moiety attached through a methylene bridge.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. A study highlighted the structure-activity relationship (SAR) of various thiazole compounds, demonstrating that modifications to the thiazole ring and substituents can enhance cytotoxicity against cancer cell lines. For instance, compounds with electron-donating groups at specific positions showed increased activity against human tumor cell lines such as HeLa (cervical adenocarcinoma) and HCT116 (colorectal carcinoma) .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| 5-methyl-N-[oxolan-2-yl]methyl-thiazole | TBD | HeLa |
| Thiazole Derivative X | 1.61 ± 1.92 | Jurkat (Bcl-2) |
| Thiazole Derivative Y | 1.98 ± 1.22 | A-431 |
Antimicrobial Activity
Thiazoles are also noted for their antimicrobial properties. A library of thiazole derivatives was synthesized and screened for antimicrobial activity. The results indicated that certain derivatives exhibited potent inhibitory effects against various bacterial strains, suggesting their potential as therapeutic agents in treating infections .
The biological activity of thiazole derivatives is often attributed to their ability to interact with biological macromolecules. For example, molecular docking studies have shown that these compounds can bind effectively to enzymes involved in cancer progression or microbial survival. The interaction typically involves hydrophobic contacts and hydrogen bonding, which are crucial for their inhibitory effects on target proteins .
Case Study: Anticancer Activity Assessment
In a recent study assessing the anticancer potential of various thiazole derivatives, researchers synthesized several compounds and evaluated their cytotoxic effects using the MTT assay. Among the tested compounds, one derivative demonstrated an IC50 value significantly lower than that of the standard drug doxorubicin, indicating superior efficacy in inhibiting tumor cell proliferation .
Case Study: Antimicrobial Screening
Another investigation focused on the antimicrobial activity of thiazole derivatives against both Gram-positive and Gram-negative bacteria. The study revealed that certain modifications to the thiazole structure led to enhanced antibacterial activity, particularly against resistant strains of Staphylococcus aureus .
Q & A
Basic: What are the optimal synthetic routes for 5-methyl-N-[(oxolan-2-yl)methyl]-1,2-thiazole-3-carboxamide?
Methodological Answer:
The synthesis typically involves carboxamide coupling reactions. Key steps include:
- Cyclization : Use DMF as a solvent with iodine and triethylamine to facilitate cyclization, as demonstrated in analogous thiadiazole-carboxamide syntheses .
- Reagent Selection : Potassium carbonate (K₂CO₃) in DMF can promote nucleophilic substitution or coupling reactions, as seen in oxadiazole-thiol derivatization .
- Purification : Flash chromatography (e.g., ethyl acetate/hexane mixtures) ensures high purity .
Basic: How can researchers confirm the structural integrity of this compound?
Methodological Answer:
Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Assign peaks to the thiazole ring (δ 7.5–8.5 ppm for aromatic protons) and oxolane methylene groups (δ 3.5–4.5 ppm) .
- IR Spectroscopy : Confirm carboxamide C=O stretching (~1650–1700 cm⁻¹) and thiazole C-N vibrations (~1500 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight and fragmentation patterns .
Advanced: How does the heterocyclic arrangement (thiazole + oxolane) influence biological activity?
Methodological Answer:
The thiazole ring enhances π-π stacking with biological targets, while the oxolane moiety improves solubility and bioavailability. Structural analogs with similar hybrid systems (e.g., thiazole-oxazole derivatives) show distinct anticancer and antimicrobial activities due to these interactions . Computational docking studies (e.g., GSK-3β inhibition models) can further elucidate binding mechanisms .
Advanced: What in vitro assays are suitable for evaluating its pharmacological potential?
Methodological Answer:
- Cytotoxicity Assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to screen for anticancer activity .
- Enzyme Inhibition : Test against kinases or inflammatory enzymes (e.g., COX-2) using fluorometric or colorimetric substrates .
- Antimicrobial Screening : Employ broth microdilution for MIC determination against Gram-positive/negative bacteria .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions may arise from:
- Assay Conditions : Standardize protocols (e.g., cell passage number, serum concentration) .
- Structural Analogs : Compare activity across derivatives (e.g., methoxy vs. chloro substituents) to identify pharmacophores .
- Dosage Optimization : Perform dose-response curves to rule out toxicity masking efficacy .
Basic: What are key considerations in designing derivatives to improve activity?
Methodological Answer:
- Functionalization : Introduce electron-withdrawing groups (e.g., -Cl) to enhance target binding .
- Bioisosteres : Replace oxolane with other saturated heterocycles (e.g., piperidine) to modulate lipophilicity .
- Prodrug Strategies : Esterify the carboxamide to improve membrane permeability .
Advanced: What computational methods predict binding affinity and selectivity?
Methodological Answer:
- Molecular Docking : Use AutoDock or Schrödinger to model interactions with targets like GSK-3β or EGFR .
- QSAR Models : Corrogate substituent effects (e.g., Hammett constants) with activity data .
- MD Simulations : Assess stability of ligand-target complexes over 100+ ns trajectories .
Basic: How to analyze purity and stability during storage?
Methodological Answer:
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to monitor degradation products .
- Stability Studies : Store at -20°C under inert gas (N₂/Ar) to prevent oxidation .
- TLC : Spotting on silica plates (ethyl acetate eluent) confirms batch consistency .
Advanced: What strategies mitigate off-target effects in biological studies?
Methodological Answer:
- Selectivity Screening : Profile against related enzymes (e.g., kinase panels) to identify cross-reactivity .
- CRISPR Knockout : Validate target specificity using gene-edited cell lines .
- Structural Tweaks : Reduce planarity to minimize DNA intercalation risks .
Basic: What spectroscopic characteristics distinguish this compound?
Methodological Answer:
- ¹H NMR : Thiazole H (δ ~8.1 ppm), oxolane CH₂ (δ ~3.7–4.3 ppm), and methyl group (δ ~2.5 ppm) .
- ¹³C NMR : Thiazole C-3 (δ ~160 ppm), carboxamide carbonyl (δ ~170 ppm) .
- IR : Strong bands for C=O (1680 cm⁻¹) and C-S (680 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
